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Compound of Interest

Compound Name: N,N-Dimethyl-3-nitroaniline

Cat. No.: B017547 Get Quote

The three isomers share the molecular formula C₈H₁₀N₂O₂ and a molecular weight of

approximately 166.18 g/mol .[1][2] The core difference lies in the substitution pattern on the

benzene ring, which dictates the spatial relationship between the electron-donating N,N-

dimethylamino group [-N(CH₃)₂] and the electron-withdrawing nitro group [-NO₂]. This variation

in structure directly influences intermolecular forces, crystal packing, and consequently, their

physical properties.

The para-isomer exhibits the highest melting point, a common trend in disubstituted benzenes.

Its symmetrical structure allows for more efficient packing into a crystal lattice, requiring more

energy to break the intermolecular forces. The ortho-isomer's low melting point can be

attributed to steric hindrance between the adjacent bulky dimethylamino and nitro groups,

which disrupts planarity and efficient crystal packing.
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Property
N,N-Dimethyl-2-
nitroaniline

N,N-Dimethyl-3-
nitroaniline

N,N-Dimethyl-4-
nitroaniline

CAS Number 609-72-3 619-31-8[1] 100-23-2[2]

Appearance Red Crystalline Solid
Light yellow to Brown

powder/crystal[3]

Yellow Powder

Solid[4]

Melting Point 26 - 29 °C 57 - 61 °C[3][5] 163 - 165 °C

Boiling Point 253 °C 280 °C[3][5] 321 °C

Electronic Effects and Chemical Reactivity
The reactivity of these isomers is governed by the powerful and competing electronic effects of

the two substituent groups.

N,N-Dimethylamino Group (-N(CH₃)₂): A strong activating group that donates electron

density to the ring via a +R (resonance) effect, directing incoming electrophiles to the ortho

and para positions.

Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring

via -R (resonance) and -I (inductive) effects, directing incoming electrophiles to the meta

position.

The interplay of these effects dictates the electron density map of the benzene ring for each

isomer, thereby determining the preferred sites for electrophilic aromatic substitution.
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2-Nitro Isomer Reactivity

3-Nitro Isomer Reactivity

4-Nitro Isomer Reactivity

Strong steric hindrance.
-N(CH3)2 directs to C4, C6.

-NO2 directs to C4, C6.
Directing effects converge, but ring is strongly deactivated and sterically hindered.

-N(CH3)2 directs to C2, C4, C6.
-NO2 directs to C5 (already sub'd), C1 (already sub'd).

Activation from -N(CH3)2 dominates.
Most likely substitution at C4 and C6.

Strong 'push-pull' system.
-N(CH3)2 directs to C2, C6.

-NO2 directs to C2, C6.
Directing effects converge.

Substitution likely at C2 and C6.

Click to download full resolution via product page

The N,N-Dimethyl-4-nitroaniline (para) isomer is of particular interest in materials science. The

direct conjugation between the strong electron-donating and electron-withdrawing groups

across the ring creates a significant dipole moment and a "push-pull" electronic system. This

intramolecular charge-transfer character is responsible for its use as a chromophore and a

model compound for non-linear optical (NLO) organic materials.[6][7]
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Spectroscopic Characterization
The structural differences are clearly reflected in the spectroscopic data of the isomers.

A. ¹H NMR Spectroscopy The chemical shifts of the aromatic protons are highly sensitive to the

electronic environment. For N,N-Dimethyl-3-nitroaniline, the protons ortho to the nitro group

(at C2 and C4) would be expected to be shifted further downfield compared to those in N,N-

dimethylaniline, while the proton ortho to the dimethylamino group (at C2) would be shifted

upfield. The spectrum shows a complex multiplet pattern in the aromatic region, with the N-

methyl protons appearing as a sharp singlet around 3.0 ppm.[8] For the para-isomer, the

symmetry of the molecule results in a simpler AA'BB' system in the aromatic region. The push-

pull nature of the substituents leads to a significant downfield shift for the protons ortho to the

nitro group.

B. IR Spectroscopy The most informative bands in the IR spectra are the asymmetric and

symmetric stretching vibrations of the nitro group, typically found around 1530-1485 cm⁻¹ and

1355-1315 cm⁻¹, respectively. The exact position of these bands can be influenced by the

degree of conjugation with the rest of the molecule. The C-N stretching of the aromatic amine is

also a characteristic feature.[9][10]

C. UV-Visible Spectroscopy UV-Vis spectroscopy reveals significant differences in the

electronic transitions. The para-isomer exhibits a strong absorption at a much longer

wavelength (λ_max) compared to the meta- and ortho-isomers. This is due to the extended π-

conjugation and the strong intramolecular charge-transfer (ICT) from the dimethylamino donor

to the nitro acceptor, which lowers the energy of the HOMO-LUMO transition.[11] This property

is fundamental to its use in dyes and NLO materials.

Table 2: Comparison of Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b017547?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_619-31-8_1HNMR.htm
https://pubs.acs.org/doi/abs/10.1021/jp110539k
https://webbook.nist.gov/cgi/cbook.cgi?ID=C619318&Type=IR-SPEC&Index=1
https://www.researchgate.net/figure/UV-Visible-absorbance-spectra-of-N-N-diethyl-4-nitroaniline-DENA-20-M-and_fig2_374473851
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Key ¹H NMR
Features (Aromatic
Region)

Key IR Bands
(cm⁻¹)

Key UV-Vis Feature

2-Nitro

Complex multiplet,

significant steric effect

shifts

~1520 (NO₂ asym),

~1350 (NO₂ sym)

Shorter λ_max due to

steric hindrance

disrupting conjugation

3-Nitro

Complex multiplet,

shifts reflect meta-

substitution[8]

~1530 (NO₂ asym),

~1350 (NO₂ sym)[1]

[10]

Intermediate λ_max

4-Nitro

Simpler AA'BB'

pattern, large

chemical shift

difference

~1490 (NO₂ asym),

~1320 (NO₂ sym)

Longest λ_max due to

strong intramolecular

charge transfer[11]

Synthesis and Experimental Protocols
These compounds are typically synthesized either by nitration of N,N-dimethylaniline or by

methylation of the corresponding nitroaniline. The nitration route often yields a mixture of

isomers that requires separation, while the methylation route provides better regiochemical

control.

Protocol: Synthesis of N,N-Dimethyl-3-nitroaniline
This protocol describes the methylation of 3-nitroaniline. The causality behind this choice is the

high regioselectivity, avoiding the difficult separation of ortho/para isomers that results from the

nitration of N,N-dimethylaniline.
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Dissolve 3-Nitroaniline
in suitable solvent (e.g., THF)

Add base (e.g., NaH)
followed by methylating agent

(e.g., Methyl Iodide)

Stir at controlled temperature
(e.g., 0°C to RT)

Quench reaction
(e.g., with water)

Extract with organic solvent
(e.g., Ethyl Acetate)

Dry organic layer
(e.g., with MgSO4)

Purify by column chromatography
(Silica gel)

Characterize final product
(NMR, IR, MP)

Click to download full resolution via product page

Methodology:
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂),

add 3-nitroaniline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 2.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic

base that irreversibly deprotonates the aniline nitrogen, making it a more potent nucleophile.

Methylation: While stirring at 0 °C, add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the

reaction to slowly warm to room temperature and stir for 12-18 hours. Rationale: CH₃I is a

powerful methylating agent. The reaction is monitored by TLC to ensure completion.

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the

mixture to a separatory funnel and extract three times with ethyl acetate.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure N,N-dimethyl-3-nitroaniline.

Applications and Utility
While all three isomers serve as chemical intermediates, their applications diverge based on

their properties.

N,N-Dimethyl-2-nitroaniline: Used in the synthesis of certain dyes and as a precursor for

ortho-phenylenediamines.

N,N-Dimethyl-3-nitroaniline: Primarily used as an intermediate in the synthesis of disperse

dyes and other specialty organic chemicals.[12]

N,N-Dimethyl-4-nitroaniline: Extensively used as an intermediate for dyes and pigments.[13]

Due to its strong ICT character, it is also a key building block and reference compound in the

research of non-linear optical materials.[6][7]

Safety and Handling
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All three isomers are classified as harmful or toxic. Researchers must handle these compounds

with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye

protection, and always work in a well-ventilated fume hood.

Table 3: Comparison of GHS Hazard Classifications

Hazard Statement
N,N-Dimethyl-2-
nitroaniline

N,N-Dimethyl-3-
nitroaniline

N,N-Dimethyl-4-
nitroaniline

Acute Toxicity, Oral Harmful if swallowed
Harmful if

swallowed[1]
Toxic if swallowed[4]

Acute Toxicity, Dermal
Harmful in contact

with skin

Harmful in contact

with skin[1]

Toxic in contact with

skin[4]

Acute Toxicity,

Inhalation
Harmful if inhaled Harmful if inhaled[1] Toxic if inhaled[4]

Skin

Corrosion/Irritation
Causes skin irritation

Causes skin

irritation[1]

Causes skin

irritation[4]

Eye Damage/Irritation
Causes serious eye

irritation

Causes serious eye

irritation[1]

Causes serious eye

irritation[4]

Data sourced from PubChem and supplier Safety Data Sheets.[1][2][4]

Conclusion
The positional isomerism of N,N-dimethylnitroaniline provides a classic yet powerful illustration

of how subtle changes in molecular structure lead to significant divergence in properties. From

melting points dictated by crystal packing to electronic properties governed by the interplay of

substituent effects, the ortho, meta, and para isomers are distinct chemical entities. For the

researcher, a thorough understanding of these differences is not merely academic; it is a

practical necessity for designing successful syntheses, developing novel materials, and

ensuring laboratory safety. The para-isomer, with its unique charge-transfer characteristics,

stands out as a molecule of significant interest in the field of materials science, underscoring

the importance of isomeric purity and selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

